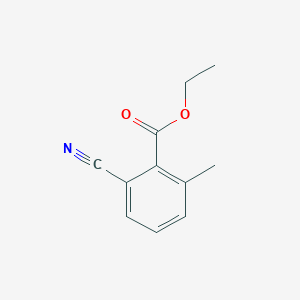

Ethyl 2-cyano-6-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-14-11(13)10-8(2)5-4-6-9(10)7-12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMKUXWGEQFORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Cyano 6 Methylbenzoate

Classical Synthetic Routes and Precursors

Classical approaches to the synthesis of Ethyl 2-cyano-6-methylbenzoate typically involve the sequential introduction of the functional groups onto a benzene (B151609) ring through well-established reactions. These methods often start with a simpler, commercially available precursor.

Esterification Processes of 2-cyano-6-methylbenzoic Acid

One of the most direct classical routes involves the esterification of 2-cyano-6-methylbenzoic acid. This process transforms the carboxylic acid group into an ethyl ester. The reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. mdpi.com The use of solid acid catalysts, such as zirconium/titanium solid acids, has also been explored for the esterification of benzoic acids, offering advantages in terms of catalyst recovery and reuse. mdpi.com The general reaction involves heating the mixture under reflux to drive the equilibrium towards the formation of the ester.

| Precursor | Reagent | Catalyst | General Conditions |

|---|---|---|---|

| 2-cyano-6-methylbenzoic Acid | Ethanol (C₂H₅OH) | Sulfuric Acid (H₂SO₄) | Reflux |

Introduction of the Cyano Group onto Substituted Benzoates

An alternative classical strategy begins with a pre-existing substituted benzoate (B1203000), such as ethyl 2-methylbenzoate, and introduces the cyano group. A common method for this transformation is the Sandmeyer reaction or the Rosenmund-von Braun reaction. tcichemicals.com These reactions typically involve the conversion of an amino group (via a diazonium salt) or a halogen to a cyano group using a cyanide salt, often in the presence of a copper catalyst. tcichemicals.comgoogle.com

For instance, starting from a brominated precursor like ethyl 2-bromo-6-methylbenzoate, the cyano group can be introduced using copper(I) cyanide. google.com This reaction is a well-established method for the synthesis of aryl nitriles.

| Precursor | Reagent | Reaction Type | General Conditions |

|---|---|---|---|

| Ethyl 2-amino-6-methylbenzoate | NaNO₂, HCl, then CuCN | Sandmeyer Reaction | Diazotization followed by cyanation |

| Ethyl 2-bromo-6-methylbenzoate | Copper(I) Cyanide (CuCN) | Rosenmund-von Braun Reaction | High temperature, polar aprotic solvent |

Introduction of the Methyl Group onto Cyano-Substituted Benzoates

A third classical pathway involves the introduction of the methyl group onto a cyano-substituted benzoate precursor, such as ethyl 2-cyanobenzoate. This can be achieved through various methylation reactions. One potential method is the Friedel-Crafts alkylation; however, the presence of the deactivating cyano and ester groups can make this reaction challenging and may lead to poor regioselectivity.

| Precursor | Reagent | Potential Reaction Type | Challenges |

|---|---|---|---|

| Ethyl 2-cyanobenzoate | Methylating agent (e.g., CH₃I) | Friedel-Crafts Alkylation / Directed Metalation | Deactivation of the ring, regioselectivity |

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing highly substituted aromatic rings, often employing catalytic systems to achieve high selectivity and yield.

Catalytic Approaches in Benzoate Synthesis

Modern catalytic methods, particularly those involving transition metals like palladium and rhodium, have revolutionized the synthesis of substituted benzoates. nih.govnsf.gov These approaches often involve cross-coupling reactions where different fragments of the target molecule are joined together.

For example, a palladium-catalyzed cross-coupling reaction could potentially be used to construct the carbon skeleton of this compound. nih.gov This might involve the coupling of an organoboron compound with a halogenated precursor in the presence of a palladium catalyst and a suitable ligand. nih.gov Rhodium-mediated cyclization reactions of acyclic precursors, such as 1,3-dien-5-ynes, have also been developed to synthesize substituted benzoates. nsf.gov

| Reaction Type | Catalyst System | General Approach |

|---|---|---|

| Palladium-catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf) | Coupling of organometallic reagents with aryl halides/triflates. nih.gov |

| Rhodium-mediated Cycloaromatization | Rh(I) complex | Cyclization of acyclic dienyne precursors. nsf.gov |

Stereoselective and Regioselective Synthesis Techniques

Given that this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis. However, regioselectivity—the control of the position of the functional groups on the aromatic ring—is of paramount importance.

Achieving the desired 1,2,6-substitution pattern can be challenging due to the directing effects of the existing substituents. Modern synthetic methods offer powerful tools for controlling regioselectivity. For instance, directed ortho-metalation can be employed to introduce substituents at specific positions relative to a directing group.

Furthermore, cycloaddition reactions, such as [3+3] cyclizations, have been developed for the regioselective synthesis of polysubstituted benzoates. researchgate.net These reactions involve the controlled combination of two three-carbon fragments to construct the aromatic ring with a specific substitution pattern.

| Technique | Principle | Application |

|---|---|---|

| Directed ortho-Metalation | Use of a directing group to guide lithiation/metallation to the ortho position. | Sequential introduction of substituents with high regiocontrol. |

| [3+3] Cyclization | Controlled cycloaddition of two three-carbon synthons. researchgate.net | Construction of the substituted benzene ring with predefined regiochemistry. researchgate.net |

Green Chemistry Principles in Synthesis Protocols

The integration of green chemistry principles into the synthesis of this compound primarily targets the reduction of hazardous substances and the enhancement of energy efficiency. A significant focus has been on replacing traditionally toxic cyanide sources, such as alkali metal cyanides (NaCN, KCN), with less toxic alternatives. researchgate.netscispace.com

Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a prominent non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides. scispace.comrsc.org This stable and less hazardous reagent can efficiently introduce the cyano group onto the aromatic ring of a suitable precursor, such as ethyl 2-bromo-6-methylbenzoate. The use of K₄[Fe(CN)₆] aligns with the green chemistry goal of using safer reagents. scispace.com

Solvent selection is another critical area for green innovation. Traditional syntheses often rely on polar aprotic solvents like dimethylformamide (DMF). scispace.comrsc.org Research has explored greener alternatives, including aqueous media and polyethylene (B3416737) glycol (PEG). acs.orgrsc.org Performing the reaction in a water-based solvent system not only reduces the reliance on volatile organic compounds but can, in some cases, enhance catalytic activity. acs.orgrsc.org For instance, a mixture of PEG-400 and water has been shown to be an effective and ecologically sound medium for similar cross-coupling reactions. rsc.org

Furthermore, energy-efficient techniques like microwave-assisted synthesis have been successfully applied to cyanation reactions. scispace.comnumberanalytics.com Microwave irradiation can significantly shorten reaction times from hours to minutes, leading to substantial energy savings and often improving product yields compared to conventional heating methods. scispace.com The synergy between microwave heating and highly absorbing solvents contributes to this accelerated process. scispace.com Another novel approach involves the use of carbon dioxide (CO₂) as a catalyst in certain cyanation reactions, which can promote high chemo- and stereoselectivity under ambient conditions. acs.org

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a systematic study of solvents, temperature, and catalysts, followed by the development of effective purification strategies.

The choice of solvent and the control of reaction temperature are paramount in the synthesis of aryl nitriles. The solvent not only dissolves the reactants but also influences catalyst stability and reactivity. In palladium-catalyzed cyanations, solvents such as DMF, N-Methyl-2-pyrrolidone (NMP), acetonitrile, and dioxane are commonly evaluated. rsc.orgrsc.org DMF is frequently used and often provides good to excellent yields, typically at temperatures ranging from 100 °C to 130 °C. scispace.comrsc.org

Recent advancements have shown that aqueous solvent systems can be highly effective. For example, a mixture of water and tetrahydrofuran (B95107) (THF) was found to facilitate the cyanation of aryl chlorides at temperatures as low as room temperature to 40 °C, which is significantly milder than previously reported methods. acs.org The yield can be highly dependent on the solvent ratio; for instance, increasing the proportion of water in a THF/H₂O mixture was observed to improve conversion rates for certain substrates. acs.org

Temperature control is essential for balancing reaction rate and selectivity. While higher temperatures (≥ 100 °C) can accelerate the reaction, they may also lead to the formation of byproducts or catalyst degradation. acs.orgnih.gov Microwave-assisted heating provides rapid and uniform temperature control, often allowing reactions to be completed at high temperatures (e.g., 130 °C) in a fraction of the time required for conventional oil-bath heating. scispace.com

Table 1: Effect of Solvent and Temperature on a Model Palladium-Catalyzed Cyanation Reaction

| Entry | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Citation |

|---|---|---|---|---|---|

| 1 | DMF | 130 | 8-25 min (MW) | High | scispace.com |

| 2 | Dioxane | 110 | 16 h | Good | nih.gov |

| 3 | H₂O/THF (5:1) | 40 | 12 h | 89 | acs.org |

| 4 | PEG-400 | 120 | 12 h | 92 | rsc.org |

| 5 | Toluene | 100 | 12 h | 66 | mdpi.com |

The palladium-catalyzed cross-coupling of aryl halides with a cyanide source is a cornerstone method for synthesizing benzonitriles. nih.gov The development of efficient catalyst systems is key to achieving high yields, especially when using more challenging substrates like aryl chlorides. A typical catalytic system consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a supporting ligand. researchgate.netrsc.org

Ligand choice is critical as it stabilizes the palladium center and facilitates the catalytic cycle. A variety of phosphine (B1218219) ligands and N-heterocyclic carbenes have been explored. researchgate.netmdpi.com For instance, the use of bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or XantPhos can be crucial for achieving complete conversion, particularly with less reactive substrates. researchgate.netgoogle.com

Nickel-based catalysts have also been developed as a more cost-effective alternative to palladium. numberanalytics.commdpi.com Catalyst systems like NiCl₂·1,10-phenanthroline have proven effective for the reductive cyanation of aryl halides. mdpi.com The screening process often involves evaluating different metal precursors, ligands, and additives to find the optimal combination for the specific substrate. Catalyst loading is another important parameter to optimize; loadings as low as 0.5 mol% have been reported to give excellent yields, enhancing the cost-effectiveness and sustainability of the process. scispace.com

Table 2: Comparison of Catalyst Systems for Model Cyanation Reactions

| Entry | Catalyst | Ligand | Cyanide Source | Solvent | Key Features | Citation |

|---|---|---|---|---|---|---|

| 1 | [Pd{C₆H₂(CH₂CH₂NH₂)-(OMe)₂,₃,₄}(µ-Br)]₂ | None | K₄[Fe(CN)₆] | DMF | Fast reaction under microwave; low catalyst loading (0.5 mol%). | scispace.com |

| 2 | Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | Effective for aryl bromides. | google.com |

| 3 | NiCl₂ | 1,10-phenanthroline | BrCN | Dioxane | Effective for reductive cyanation of aryl iodides and bromides. | mdpi.com |

| 4 | CuI | 1,10-phenanthroline | - | Dioxane | Used in one-pot synthesis-functionalization strategies. | nih.gov |

| 5 | Pd(OAc)₂ | PPh₃ | CO/Amine | DMF | Used in aminocarbonylation, a related transformation. | researchgate.net |

Following the synthesis, isolating this compound in high purity is essential for its characterization and use in subsequent research. For academic applications, standard laboratory purification techniques are typically employed.

The most common method is flash column chromatography over silica (B1680970) gel. rsc.orgdoi.org The crude reaction mixture is concentrated under reduced pressure to remove the solvent, and the residue is then purified. rsc.orgroyalsocietypublishing.org The choice of eluent is critical for achieving good separation. A mixture of non-polar and polar solvents, such as petroleum ether or n-hexane with ethyl acetate, is frequently used. rsc.orgdoi.org The ratio is optimized based on the polarity of the product and impurities, with typical starting ratios being 8:1 to 16:1 (hexane:ethyl acetate). rsc.org Thin-layer chromatography (TLC) is used to monitor the progress of the separation. rsc.org

After chromatography, the fractions containing the pure product are combined and the solvent is removed by rotary evaporation. The product is often dried further in an oven or under high vacuum to remove any residual solvent. rsc.org

In cases where the product is a solid and has suitable solubility properties, recrystallization can be an effective and economical purification method. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

For reactions conducted in aqueous or biphasic media, an initial workup involving liquid-liquid extraction is standard. The reaction mixture is typically extracted with an organic solvent like ethyl acetate or dichloromethane. royalsocietypublishing.org The combined organic layers are then washed with water or brine, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated before final purification by chromatography or recrystallization. google.comroyalsocietypublishing.org

Chemical Reactivity and Transformation Studies

Reactions at the Ester Moiety

The ethyl ester group (-COOEt) is a primary site for nucleophilic acyl substitution. However, the presence of two ortho-substituents (the cyano and methyl groups) creates considerable steric hindrance around the carbonyl carbon, which can significantly impact reaction rates and conditions compared to unhindered esters.

Transesterification Reactions and Derivatives

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by an acid or a base. For Ethyl 2-cyano-6-methylbenzoate, this reaction would involve heating with an excess of another alcohol (e.g., methanol, propanol) in the presence of a catalyst.

Reaction Scheme: this compound + R-OH ⇌ Alkyl 2-cyano-6-methylbenzoate + Ethanol (B145695)

Due to steric hindrance, forcing conditions, such as higher temperatures or the use of more effective catalysts, may be necessary to achieve a reasonable reaction rate and yield. Another related reaction is aminolysis, where an amine reacts with the ester to form an amide. This reaction with ammonia (B1221849) or primary/secondary amines would yield 2-cyano-6-methylbenzamide derivatives. libretexts.org

| Reagent | Expected Product | Product Class |

|---|---|---|

| Methanol (CH₃OH) | Mthis compound | Methyl Ester |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-cyano-6-methylbenzoate | Isopropyl Ester |

| Ammonia (NH₃) | 2-Cyano-6-methylbenzamide | Primary Amide |

| Methylamine (CH₃NH₂) | N-Methyl-2-cyano-6-methylbenzamide | Secondary Amide |

Hydrolytic Pathways and Conditions (Acidic, Basic, Enzymatic)

Hydrolysis of the ester to the corresponding carboxylic acid, 2-cyano-6-methylbenzoic acid, can be performed under acidic or basic conditions.

Acidic Hydrolysis : This reversible reaction is carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Basic Hydrolysis (Saponification) : This is an irreversible reaction using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. The steric hindrance in this compound is a critical factor. In highly hindered esters, such as methyl 2,4,6-trimethylbenzoate, the typical nucleophilic attack at the acyl carbon (BAc2 mechanism) is significantly slowed. stackexchange.com Under these conditions, an alternative SN2 pathway, where the hydroxide ion attacks the alkyl carbon of the ester (the BAl2 mechanism), can sometimes occur, though this is more common for methyl esters than ethyl esters. stackexchange.com

Enzymatic Hydrolysis : Lipases are enzymes that can catalyze the hydrolysis of esters. researchgate.net This method offers high selectivity and operates under mild conditions (room temperature, neutral pH). The success of enzymatic hydrolysis would depend on the ability of the enzyme's active site to accommodate the sterically hindered substrate. Studies on related compounds have shown successful enzymatic hydrolysis using lipases like Candida antarctica lipase. researchgate.net

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are potent nucleophiles that react readily with esters. organic-chemistry.org The reaction of an ester with a Grignard reagent typically involves the addition of two equivalents of the reagent. udel.edulibretexts.org The first equivalent adds to the carbonyl group to form a ketone intermediate after the elimination of the ethoxide. udel.edu This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup. libretexts.orgechemi.com

Reaction Scheme:

this compound + R-MgBr → 1-(2-cyano-6-methylphenyl)-1-alkanone + EtO-MgBr

1-(2-cyano-6-methylphenyl)-1-alkanone + R-MgBr → Intermediate Alkoxide

Intermediate Alkoxide + H₃O⁺ → 1-(2-cyano-6-methylphenyl)-1,1-dialkyl-alkanol

It is important to note that Grignard reagents can also react with the cyano group, which could lead to a mixture of products. The selectivity would depend on the specific reagent and reaction conditions used.

Reactions at the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo reduction, nucleophilic addition, and cycloaddition reactions. wikipedia.org

Reduction to Amine Derivatives

The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is a valuable synthetic tool for introducing an aminomethyl group.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂ / Catalyst | High pressure; Raney Nickel, PtO₂, or Rh/Al₂O₃ | Ethyl 2-(aminomethyl)-6-methylbenzoate | Common industrial method. |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF 2. H₂O or H₃O⁺ workup | (2-(Aminomethyl)-6-methylphenyl)methanol | LiAlH₄ will also reduce the ester group to an alcohol. libretexts.org |

| Diisopropylaminoborane (B2863991) (BH₂N(iPr)₂) | Catalytic LiBH₄, THF | Ethyl 2-(aminomethyl)-6-methylbenzoate | A milder reagent system that can show selectivity for the nitrile group in the presence of an ester. nih.govresearchgate.net |

The choice of reducing agent is crucial if selectivity between the cyano and ester groups is desired. Strong hydrides like LiAlH₄ will reduce both functional groups. libretexts.org Catalytic hydrogenation or milder, more selective reagents like diisopropylaminoborane can often achieve the reduction of the nitrile while leaving the ester intact. organic-chemistry.orgnih.gov

Nucleophilic Additions and Cycloadditions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. wikipedia.org

Hydrolysis : The cyano group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, typically requiring prolonged heating. This would convert this compound into 2-ethoxycarbonyl-6-methylbenzoic acid (if the ester is stable) or ultimately to benzene-1,2,3-tricarboxylic acid derivatives under harsh conditions. A partial hydrolysis to the primary amide (2-carbamoyl-6-methylbenzoic acid ethyl ester) is also possible under controlled conditions. orgsyn.org

Addition of Grignard Reagents : As mentioned, Grignard reagents can add to the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone. wikipedia.org This provides an alternative pathway to the formation of 1-(2-ethoxycarbonyl-6-methylphenyl) ketones.

Cycloaddition Reactions : The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, a class of reactions that form cyclic compounds. wikipedia.org For instance, in a [3+2] cycloaddition (a Huisgen cycloaddition), an azide (B81097) (R-N₃) could react with the cyano group to form a tetrazole ring. Such reactions would lead to the synthesis of complex heterocyclic structures fused to the benzene (B151609) ring. researchgate.net

The reactivity of this compound is therefore rich and varied, offering pathways to a wide range of derivatives through transformations at either the ester or the cyano functional group. The steric hindrance provided by the ortho-substituents is a key feature that must be considered when planning synthetic routes involving this compound.

Hydrolysis to Carboxylic Acid/Amide

The hydrolysis of this compound involves the transformation of both the ester and the nitrile functionalities. The reaction can be catalyzed by either acid or base, and the products can vary depending on the reaction conditions.

Under basic conditions, the ester group is readily hydrolyzed to a carboxylate salt, which upon acidic workup yields the corresponding carboxylic acid. This process, known as saponification, is typically irreversible. The nitrile group can also be hydrolyzed under basic conditions, usually requiring more forcing conditions than the ester hydrolysis. The initial product of nitrile hydrolysis is an amide, which can be further hydrolyzed to a carboxylic acid. The steric hindrance provided by the ortho-methyl group and the cyano group might slow down the rate of hydrolysis of the ester compared to unhindered benzoates.

Acid-catalyzed hydrolysis can also be employed. In the presence of a strong acid and water, the ester is hydrolyzed to the corresponding carboxylic acid and ethanol in a reversible reaction. The nitrile group can also undergo acid-catalyzed hydrolysis, first to an amide and then to a carboxylic acid. The conditions required for the hydrolysis of the nitrile are generally harsher than those for the ester. Selective hydrolysis of either the ester or the nitrile group can be challenging and often depends on careful control of reaction conditions such as temperature, reaction time, and the concentration of the acid or base.

| Functional Group | Reagents and Conditions | Product |

| Ethyl Ester | 1. NaOH (aq), Heat 2. H₃O⁺ | Carboxylic Acid |

| Ethyl Ester | H₃O⁺, Heat | Carboxylic Acid |

| Cyano Group | H₂SO₄ (conc.), H₂O, Heat | Amide, then Carboxylic Acid |

| Cyano Group | NaOH (aq), H₂O₂, Heat | Amide |

Reactions at the Aromatic Ring

The reactivity of the aromatic ring in this compound towards substitution reactions is influenced by the electronic and steric effects of the three substituents. The methyl group is an activating group and an ortho, para-director. Conversely, the cyano and ethyl ester groups are deactivating groups and meta-directors.

Electrophilic Aromatic Substitution (EAS) Pathways

In electrophilic aromatic substitution reactions, the position of attack is generally governed by the most activating substituent. In the case of this compound, the methyl group is the activating group. Therefore, electrophilic attack would be directed to the positions ortho and para to the methyl group. However, the para position is already occupied by the cyano group. The two ortho positions relative to the methyl group are C3 and C5.

The C5 position is sterically less hindered than the C3 position, which is flanked by the methyl and cyano groups. However, the electronic deactivation from the adjacent cyano and ester groups at C1 and C2 would significantly reduce the nucleophilicity of the entire ring, making electrophilic aromatic substitution challenging. Reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely require harsh conditions to proceed, and the yields might be low due to steric hindrance and electronic deactivation. The expected major product from an EAS reaction would be the result of substitution at the C5 position.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Analogues

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of a good leaving group on the aromatic ring and strong electron-withdrawing groups positioned ortho or para to the leaving group. This compound itself does not possess a suitable leaving group for a typical SNAr reaction.

However, substituted analogues of this compound, for instance, those bearing a halogen atom (e.g., fluorine, chlorine, or bromine) at a position activated by the cyano and ester groups, could potentially undergo SNAr. For example, if a halogen were present at the C3 or C5 position of an analogue, the cumulative electron-withdrawing effect of the cyano and ester groups would activate the ring towards nucleophilic attack. The cyano group, in particular, is a strong activating group for SNAr when positioned ortho or para to a leaving group.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to occur.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To perform reactions like the Suzuki-Miyaura or Heck coupling on this compound, a derivative containing a suitable leaving group, typically a halide (Br, I) or a triflate, is required.

For instance, a bromo-substituted analogue of this compound could participate in a Suzuki-Miyaura coupling reaction with a boronic acid in the presence of a palladium catalyst and a base. This would allow for the introduction of a new aryl, heteroaryl, or alkyl group at the position of the bromine atom.

Similarly, a Heck reaction could be performed on a halo-substituted analogue with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in an alkenylated product. The success and efficiency of these cross-coupling reactions would depend on the specific substrate, the catalyst system, and the reaction conditions. The steric hindrance around the reaction center could also play a significant role in the outcome of the reaction.

| Reaction | Substrate Requirement | Typical Reagents | Product |

| Suzuki-Miyaura Coupling | Halide or Triflate on the aromatic ring | Boronic acid, Pd catalyst, Base | Biaryl or alkylated arene |

| Heck Reaction | Halide or Triflate on the aromatic ring | Alkene, Pd catalyst, Base | Alkenylated arene |

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation

The elucidation of reaction pathways for the transformations of this compound relies on established mechanistic principles of organic chemistry.

For hydrolysis , the mechanism of ester hydrolysis under basic conditions proceeds through a nucleophilic acyl substitution pathway (BAc2 mechanism), involving the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the ethoxide leaving group. Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water (AAc2 mechanism). The hydrolysis of the nitrile group proceeds via initial protonation (acid-catalyzed) or nucleophilic attack by hydroxide (base-catalyzed) at the carbon of the cyano group, leading to the formation of an imidic acid or its conjugate base, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid.

The mechanism of electrophilic aromatic substitution involves the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The regioselectivity is determined by the stability of this intermediate, which is influenced by the electronic effects of the substituents. The final step is the deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring.

For nucleophilic aromatic substitution on a suitable analogue, the reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing groups. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The catalytic cycle of transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)), transmetalation of the organic group from the organoboron compound to the metal center, and reductive elimination of the final product to regenerate the catalyst. The Heck reaction mechanism also involves oxidative addition, followed by migratory insertion of the alkene into the metal-carbon bond, and subsequent β-hydride elimination to form the alkenylated product and regenerate the catalyst.

Transition State Analysis and Intermediate Identification

In the study of chemical reactions involving this compound and structurally related compounds, understanding the transition states and identifying key intermediates are crucial for elucidating reaction mechanisms and predicting product formation. Computational and experimental studies, particularly in the context of cyclization reactions to form complex heterocyclic structures, provide significant insights into the energetic pathways of these transformations.

One notable area of research involves the metal-free synthesis of 6-methylated phenanthridines, where molecules with a similar structural motif to this compound undergo intramolecular cyclization. A plausible mechanism for such a reaction provides a framework for understanding the transition states and intermediates that may be involved. researchgate.net

The proposed reaction pathway typically begins with the activation of the cyano group and the biaryl system. The transformation proceeds through a series of high-energy transition states and transient intermediates.

Key Intermediates and Transition States:

A proposed mechanistic pathway for the formation of phenanthridine (B189435) derivatives from related 2-isocyanobiaryl precursors suggests the involvement of several key species. researchgate.net While not starting directly from this compound, this mechanism for a closely related transformation offers the most relevant model for its potential reactivity in similar cyclizations. The process is thought to initiate with the formation of a nitrilium ion intermediate, which is then subject to intramolecular electrophilic attack.

The sequence of events can be summarized in the following table, outlining the proposed intermediates and the nature of the transition states that connect them.

| Step | Intermediate Species | Description | Transition State |

| 1 | Starting Material (Analogue) | A 2-isocyanobiaryl compound. | Activation of the isocyano group. |

| 2 | Nitrilium Ion Intermediate | A highly reactive species formed, setting the stage for cyclization. | Intramolecular electrophilic attack on the adjacent aryl ring. |

| 3 | Cyclized Cationic Intermediate | The result of the ring-closing step, leading to the basic phenanthridine core. | Aromatization to form the final product. |

| 4 | Final Product | The stable, aromatic 6-methylated phenanthridine. | - |

This table is based on a plausible mechanism for the synthesis of 6-methylated phenanthridines from 2-isocyanobiaryl precursors, which serves as a model for the potential reactivity of similarly structured compounds. researchgate.net

The transition states in such reactions are characterized by the partial formation and breaking of bonds during the cyclization and subsequent aromatization steps. Computational studies are often employed to model the geometry and energy of these fleeting structures, confirming the feasibility of the proposed mechanistic pathway. The identification of these intermediates, even if they are not directly observable, is critical for optimizing reaction conditions to favor the desired product.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural analysis of Ethyl 2-cyano-6-methylbenzoate, offering detailed information about the chemical environment of each proton and carbon atom.

While this compound is an achiral molecule, a detailed analysis of its ¹H and ¹³C NMR spectra is fundamental to confirm its constitutional isomerism and connectivity. The chemical shifts (δ) are influenced by the electronic effects of the cyano and ester groups, as well as the steric effects of the ortho-substituents.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the ethyl group of the ester, and the methyl group on the ring. The aromatic region would likely display a complex pattern due to the coupling between the three adjacent protons. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The methyl group attached to the benzene (B151609) ring would appear as a singlet.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester, the nitrile carbon, and the distinct aromatic carbons, whose chemical shifts are modulated by the attached substituents. The signals for the ethyl and methyl carbons would also be clearly identifiable.

Predicted NMR Data for this compound

| Atom Type | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH | δ 7.4-7.8 ppm (multiplet, 3H) | δ 128-135 ppm |

| -OCH₂CH₃ | δ 4.3-4.5 ppm (quartet, 2H) | δ ~62 ppm |

| -OCH₂CH₃ | δ 1.3-1.5 ppm (triplet, 3H) | δ ~14 ppm |

| Ring-CH₃ | δ ~2.6 ppm (singlet, 3H) | δ ~20 ppm |

| C=O | N/A | δ ~165 ppm |

| C≡N | N/A | δ ~117 ppm |

| Quaternary Ar-C | N/A | δ 115 ppm (C-CN), 138 ppm (C-CO₂Et), 140 ppm (C-CH₃) |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, COSY would be crucial for confirming the connectivity between the adjacent protons on the aromatic ring and the coupling between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This is a powerful tool for piecing together the molecular skeleton. For instance, HMBC would show correlations from the ring-CH₃ protons to the adjacent aromatic carbons, and from the ethyl group protons to the carbonyl carbon, confirming the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. researchgate.net This is particularly useful for conformational analysis. In this molecule, NOESY could reveal spatial proximity between the protons of the ortho-methyl group and the adjacent aromatic proton (H-5), providing information about the preferred orientation of the substituents.

Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H ↔ ¹H (through-bond) | Aromatic H's ↔ adjacent Aromatic H's; -OCH₂- ↔ -CH₃ |

| HSQC | ¹H ↔ ¹³C (1-bond) | Each aromatic CH, ethyl CH₂ and CH₃, and ring CH₃ proton to its directly attached carbon. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Ring-CH₃ protons ↔ C2, C1, C6; -OCH₂- protons ↔ C=O, ester -CH₃; Aromatic protons ↔ neighboring and distant carbons. |

| NOESY | ¹H ↔ ¹H (through-space) | Protons of ring-CH₃ ↔ adjacent aromatic proton (H-5); Protons of ring-CH₃ ↔ protons of the ethyl ester group, depending on conformation. |

The presence of two bulky ortho-substituents (cyano and methyl groups) next to the ethyl ester group can lead to hindered rotation around the C(aromatic)-C(ester) single bond. This phenomenon can be investigated using Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra at variable temperatures. sharif.eduresearchgate.net

At low temperatures, the rotation around this bond may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. acs.org By analyzing the changes in the lineshape of the NMR signals with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability and dynamics. nsf.govnih.gov Studies on similarly hindered aromatic systems have shown that such ortho-substitution can dramatically increase rotational barriers. nsf.govnih.gov

Isotope labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, thereby elucidating reaction mechanisms. symeres.com For this compound, specific atoms can be replaced with their heavier isotopes (e.g., ¹³C instead of ¹²C, or ²H instead of ¹H).

For example, to study the mechanism of its synthesis, one could use K¹³CN in the cyanation step of a precursor. By tracking the ¹³C label in the final product and any intermediates using ¹³C NMR and Mass Spectrometry, the precise pathway of the cyano group addition can be confirmed. nih.govresearchgate.net Similarly, using ethanol (B145695) labeled with ¹³C or ¹⁸O in the esterification step would allow chemists to follow the fate of the alcohol during the reaction, confirming whether the ester oxygen comes from the ethanol or the benzoic acid precursor. Such studies are crucial for optimizing reaction conditions and understanding fundamental chemical transformations. cea.friaea.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecule. amazonaws.com The molecular formula for this compound is C₁₁H₁₁NO₂.

From the exact mass, a unique elemental composition can be calculated, which serves as a definitive confirmation of the molecular formula. This capability is crucial for distinguishing this compound from any potential isomers (other compounds with the same formula but different structures) that would have the identical integer mass but a slightly different exact mass.

HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Calculated Exact Mass | 189.07898 u |

| Information Gained | Unambiguous confirmation of elemental composition. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In the case of this compound, an MS/MS experiment would involve the initial ionization of the molecule, typically forming a protonated molecule [M+H]⁺ or a molecular radical cation [M]⁺•, followed by the isolation of this parent ion. Collision-induced dissociation (CID) is then used to impart energy to the isolated ion, causing it to break apart into smaller, characteristic fragment ions.

Analysis of the fragmentation pattern provides a roadmap to the molecule's structure. For this compound (molar mass: 189.21 g/mol ), the fragmentation pathway can be predicted based on its functional groups: the ethyl ester, the cyano group, and the substituted benzene ring.

Predicted Fragmentation Pathways:

Loss of Ethylene: A common fragmentation for ethyl esters is the McLafferty rearrangement, leading to the loss of a neutral ethylene molecule (C₂H₄, 28 Da).

Loss of Ethoxy Radical: Cleavage of the ester C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).

Loss of Carbon Monoxide: Subsequent fragmentation of the resulting benzoyl cation can involve the loss of carbon monoxide (CO, 28 Da).

Cleavage related to the Cyano Group: The nitrile group can also influence fragmentation, although it is generally a stable moiety.

By precisely measuring the mass-to-charge ratio (m/z) of these fragments, a detailed fragmentation pathway can be constructed, confirming the connectivity of the atoms within the molecule. While general fragmentation principles are well-established, specific experimental MS/MS data for this compound is not extensively detailed in publicly available literature.

Isotope Ratio Mass Spectrometry for Reaction Monitoring

Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique that measures the relative abundance of stable isotopes in a given sample with extremely high precision. This method is particularly useful for monitoring chemical reactions to understand mechanisms, determine the origin of reactants, and track the transformation of specific atoms.

For a reaction involving this compound, IRMS could be employed by using starting materials enriched with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). For instance, if the synthesis of the compound involves a cyanide source enriched in ¹⁵N, IRMS could precisely track the incorporation of this isotope into the final product.

The technique measures isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N), which are reported in delta (δ) notation in parts per thousand (‰) relative to an international standard. By monitoring changes in the δ value of the product or intermediates over the course of a reaction, researchers can gain insights into reaction kinetics and pathways. The application of IRMS for the specific purpose of monitoring reactions involving this compound is a theoretical possibility, though specific studies employing this method are not documented in prominent research. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule.

Vibrational Fingerprint Analysis of Functional Groups

Each functional group within a molecule vibrates at a characteristic frequency when it absorbs energy, resulting in a unique spectral "fingerprint." For this compound, the key functional groups give rise to distinct peaks in the IR and Raman spectra. The nitrile (C≡N) group exhibits a strong, sharp absorption in the IR spectrum, while the ester group shows a prominent carbonyl (C=O) stretch. The aromatic ring has several characteristic vibrations, including C=C stretching and C-H bending.

The table below outlines the expected vibrational frequencies for the primary functional groups in this compound. These values are based on established group frequency data from spectroscopic literature.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretch | 2220 - 2240 |

| Ester Carbonyl (C=O) | Stretch | 1720 - 1740 |

| Ester (C-O) | Stretch | 1150 - 1250 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl/Ethyl) | Stretch | 2850 - 3000 |

Note: The data in this table is interactive. Users can sort columns by clicking on the headers.

In Situ IR/Raman Spectroscopy for Reaction Monitoring

In situ IR and Raman spectroscopy allow for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. spectroscopyonline.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing valuable data on the consumption of reactants, the formation of products, and the appearance of any transient intermediates. nih.gov

For a reaction involving this compound, such as its synthesis via esterification or a nucleophilic substitution at the aromatic ring, in situ spectroscopy would be invaluable. For example, during its synthesis, one could monitor the decrease in the intensity of the starting material's characteristic peaks and the simultaneous increase in the intensity of the product's peaks, such as the C≡N stretch at ~2230 cm⁻¹ and the C=O stretch at ~1730 cm⁻¹. This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and a deeper understanding of the reaction kinetics.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice.

By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the electron density map of the molecule and thereby determine the precise coordinates of each atom. This analysis yields a wealth of structural information, including bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's absolute structure and stereochemistry.

While this technique provides the gold standard for structural elucidation, a published single crystal X-ray diffraction study specifically for this compound is not currently available in the crystallographic databases. If such a study were conducted, the resulting data would be presented in a standardized format, as shown in the hypothetical table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₂ |

| Formula Weight | 189.21 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

Note: The data in this table is interactive. Users can sort columns by clicking on the headers.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, X-ray crystallography is the definitive method for elucidating these structural details. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related benzonitrile (B105546) and benzoate (B1203000) derivatives allows for a detailed prediction of its solid-state behavior.

The crystal structure of similar aromatic compounds is often stabilized by a network of weak intermolecular interactions. nih.gov In the case of this compound, the primary interactions expected are weak C-H···N and C-H···O hydrogen bonds. The nitrogen atom of the cyano group and the oxygen atoms of the ester functionality can act as hydrogen bond acceptors for hydrogen atoms from the methyl and ethyl groups of adjacent molecules. researchgate.net These interactions, while individually not strong, collectively contribute to the stability of the crystal lattice.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Distance (Å) |

|---|---|---|---|

| C-H···N Hydrogen Bond | Methyl/Ethyl C-H | Cyano N | 2.4 - 2.9 |

| C-H···O Hydrogen Bond | Methyl/Ethyl C-H | Ester O | 2.5 - 3.0 |

Chromatographic and Separative Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. A validated reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose, offering high resolution and sensitivity.

In a standard RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase consists of a polar solvent system, commonly a mixture of acetonitrile or methanol with water, which is passed through the column under high pressure. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its moderate polarity, this compound is well-retained on a C18 column, allowing for effective separation from more polar or less polar impurities.

For detection, a UV-Vis detector is highly effective, as the benzene ring in the molecule exhibits strong chromophoric properties, with a maximum absorbance typically in the 230-270 nm range. The retention time of the eluted peak serves as a qualitative identifier for the compound under specific chromatographic conditions, while the peak area is directly proportional to its concentration. This relationship forms the basis for quantitative analysis, where the concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentration.

Table 2: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 - 20 µL |

| Detection Wavelength | ~254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical tool for the identification of volatile byproducts and for monitoring the progress of reactions involving this compound. This technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

The sample is first injected into a heated port where it is vaporized and then carried by an inert gas, such as helium, through a long, thin capillary column. The column's inner surface is coated with a stationary phase that separates the components of the mixture based on their volatility and affinity for the phase. As this compound and any volatile impurities travel through the column, they separate into distinct bands.

Upon exiting the column, these separated components enter the mass spectrometer. Here, they are bombarded with electrons (in electron impact ionization mode), causing them to fragment into characteristic, charged pieces. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. This spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of this compound and any co-eluting volatile byproducts by comparing the obtained spectra with established libraries like those from Wiley and NIST. jmaterenvironsci.com This makes GC-MS invaluable for ensuring the purity of the final product and for mechanistic studies of its synthesis. thepharmajournal.comnih.gov

Table 3: Typical GC-MS Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40 - 450 m/z |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No peer-reviewed articles or public research data were found that detail quantum chemical calculations, such as Density Functional Theory (DFT) or Ab Initio methods, performed on Ethyl 2-cyano-6-methylbenzoate.

Electronic Structure Analysis and Molecular Orbitals

There are no available studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other molecular orbital characteristics of this compound.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding potential energy landscapes for this compound have not been reported in the accessible scientific literature.

Spectroscopic Parameter Prediction (NMR chemical shifts, vibrational frequencies)

No computational studies predicting the NMR chemical shifts or vibrational (IR/Raman) frequencies for this compound were identified. While experimental spectroscopic data may exist in certain databases, theoretical predictions and their correlation with experimental values are not available.

Molecular Dynamics Simulations

Searches for molecular dynamics (MD) simulation studies involving this compound yielded no results.

Solvent Effects and Solution-Phase Behavior

There is no published research on the effects of different solvents on the behavior of this compound at a molecular level, nor are there any studies on its broader solution-phase behavior derived from computational simulations.

Intermolecular Interactions and Aggregation Studies

Computational investigations into the intermolecular interaction patterns, potential for aggregation, or self-assembly of this compound are not present in the current body of scientific literature.

Structure-Property Relationship Studies (Theoretical Aspects)

Research in computational chemistry is highly specific, and while studies exist for related structures such as substituted benzonitriles or other benzoate (B1203000) esters, the data and findings from those studies cannot be attributed to "this compound" without direct investigation. Extrapolation would violate the principles of scientific accuracy.

Should such research be published in the future, a detailed article could be generated. At present, the necessary data to fulfill the request is unavailable.

Synthetic Applications and Derivative Chemistry

Ethyl 2-cyano-6-methylbenzoate as a Key Intermediate in Organic Synthesis

The strategic placement of the cyano, ester, and methyl groups on the benzene (B151609) ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the cyano and ester groups can influence the reactivity of the aromatic ring, while the functional groups themselves serve as handles for building intricate molecular scaffolds.

Building Block for Heterocyclic Compounds

The presence of the nitrile and ester functionalities in a 1,2-relationship on the aromatic ring makes this compound a prime candidate for the synthesis of various fused heterocyclic compounds. By reacting with appropriate bifunctional reagents, the molecule can undergo cyclization reactions to form nitrogen- and oxygen-containing heterocycles.

For instance, condensation reactions with hydrazine (B178648) and its derivatives can lead to the formation of pyrazolone (B3327878) or pyridazinone systems. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazolone derivatives. The general principle involves the nucleophilic attack of the reagent on either the ester or the cyano group, followed by an intramolecular cyclization. While specific examples for this compound are not extensively documented, the reactivity pattern is well-established for related ortho-cyanoaryl esters.

A common strategy involves the reaction with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. researchgate.net This can lead to the formation of fused pyridine (B92270) or pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocyclic Core |

|---|---|

| Hydrazine Hydrate | Pyridazinone |

| Phenylhydrazine | N-Phenylpyridazinone |

| Malononitrile | Aminopyridine |

Precursor for Polyfunctionalized Aromatic Systems

This compound can serve as a scaffold for introducing additional functional groups onto the aromatic ring, leading to polyfunctionalized systems. The existing substituents can direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. Furthermore, modern cross-coupling techniques allow for the transformation of the cyano group or derivatization at other positions.

A notable strategy in the functionalization of aromatic nitriles is the use of the cyano group as a directing group in transition metal-catalyzed C-H activation. nih.gov For example, palladium catalysis can enable the selective functionalization of the C-H bond at the meta-position relative to the cyano group, a position that is often difficult to access through classical electrophilic substitution. nih.gov This provides a powerful route to aromatic derivatives that would be challenging to obtain otherwise.

Role in the Synthesis of Complex Molecules and Scaffolds

The dual functionality of this compound makes it an attractive starting material for the synthesis of more elaborate molecules. The cyano and ester groups can be manipulated sequentially or simultaneously to build complex carbocyclic and heterocyclic frameworks.

One potential application is in radical cyclization reactions. If a suitable unsaturated chain is introduced by modifying the ester or methyl group, intramolecular radical cyclization can be initiated to form new ring systems fused to the benzene core. This approach is a powerful tool for constructing complex polycyclic scaffolds. orgsyn.org The cyano group can play a crucial role in stabilizing radical intermediates, thereby influencing the regioselectivity and stereoselectivity of the cyclization. orgsyn.org

Synthesis of Novel Analogues and Derivatives

The chemical versatility of this compound allows for the synthesis of a wide array of new analogues through targeted modifications of its functional groups.

Modifications of the Ester Group

The ethyl ester group is amenable to several standard transformations, providing access to a variety of derivatives.

Hydrolysis: Alkaline or acid-catalyzed hydrolysis of the ester converts it to the corresponding carboxylic acid, 2-cyano-6-methylbenzoic acid. This carboxylic acid is a versatile intermediate itself, for example, in the synthesis of amides or other esters.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with other alkyl or aryl groups, allowing for the fine-tuning of properties like solubility or steric hindrance.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester group to a primary alcohol, yielding (2-cyano-6-methylphenyl)methanol. doubtnut.com Milder reducing agents would be required to avoid the simultaneous reduction of the nitrile.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the ester carbonyl, typically twice, to form tertiary alcohols after acidic workup.

Table 2: Representative Transformations of the Ester Group

| Reagent(s) | Product Functional Group |

|---|---|

| NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| CH₃OH, H⁺ | Methyl Ester |

| LiAlH₄, then H₂O | Primary Alcohol |

Transformations of the Cyano Group

The cyano group is one of the most versatile functional groups in organic synthesis and can be converted into a range of other functionalities. wikipedia.orgchemistrysteps.com

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Mild conditions can yield the primary amide (2-carbamoyl-6-methylbenzoate), while more vigorous conditions will lead to the carboxylic acid, ultimately forming 2-methylisophthalic acid if the ester is also hydrolyzed.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride or catalytic hydrogenation. This transformation provides a route to valuable amino compounds. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. chemistrysteps.com This allows for the synthesis of 2-acyl-6-methylbenzoate derivatives.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

Table 3: Representative Transformations of the Cyano Group

| Reagent(s) | Product Functional Group |

|---|---|

| H₂SO₄, H₂O, Δ | Amide / Carboxylic Acid |

| H₂, Pd/C or LiAlH₄ | Primary Amine |

| CH₃MgBr, then H₃O⁺ | Ketone |

Applications in Materials Science and Polymer Chemistry (Non-Biological)

While direct, large-scale applications are still emerging, the distinct functional groups of this compound make it a molecule of interest for developing advanced materials.

Currently, there is limited direct evidence in scientific literature for the use of this compound as a monomer in polymerization reactions. While related compounds, such as benzonitrile (B105546) and its derivatives, are utilized in the synthesis of various polymers and resins, the specific polymerization behavior of this molecule is not extensively documented. atamanchemicals.comsapub.org Nitriles, in general, can sometimes undergo polymerization in the presence of certain metals or under specific reaction conditions. atamanchemicals.com However, the steric hindrance from the ortho-substituents in this compound might pose challenges for typical polymerization pathways involving the cyano group.

This compound possesses two primary sites for coordination with metal ions: the nitrogen atom of the cyano group and the carbonyl oxygen of the ester group. Benzonitrile and its derivatives are known to form coordination complexes with various transition metals, acting as versatile ligands. atamanchemicals.comwikipedia.org For instance, complexes like PdCl2(PhCN)2 utilize benzonitrile as a labile ligand that can be easily displaced, making it a useful intermediate in synthesis. atamanchemicals.comwikipedia.org

The cyano group is particularly notable for its ability to act as a bridging ligand between two metal centers (M-CN-M'), a property that is fundamental to the construction of coordination polymers. mdpi.comscielo.org.za These materials, also known as Prussian Blue analogues, are a significant family of molecule-based materials with diverse structures and properties. acs.org Research on similar, albeit more complex, molecules like "Ethyl cyano (2-methyl carboxylate phenyl azo acetate)" has demonstrated the formation of stable octahedral complexes with metals such as Co(II), Ni(II), and Cu(II), confirming the coordinating capability of cyano and carboxylate functionalities on a phenyl ring. uobaghdad.edu.iquobaghdad.edu.iq

| Potential Metal Ion | Coordination Site(s) | Potential Complex Geometry | Reference for Analogy |

|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Cyano (N), Ester (O) | Octahedral | uobaghdad.edu.iq, uobaghdad.edu.iq |

| Pd(II) | Cyano (N) | Square Planar | atamanchemicals.com, wikipedia.org |

| Ln(III) (Lanthanides) | Cyano (N, bridging) | Polymeric Chains/Grids | mdpi.com, acs.org |

The potential of this compound in functional materials stems largely from its utility as a building block for coordination polymers and Metal-Organic Frameworks (MOFs). The ability of the cyano group to bridge metal ions allows for the self-assembly of extended, multidimensional networks. acs.orgmdpi.comrsc.org

These cyano-bridged coordination polymers are a class of materials studied for a range of advanced applications:

Magnetic Materials: The specific arrangement of metal ions and bridging ligands can lead to interesting magnetic properties, including ferromagnetic interactions and single-molecule magnet behavior. mdpi.comrsc.org

Luminescent Materials: When lanthanide ions are incorporated into the structure, the resulting coordination polymers can exhibit photoluminescent properties, with potential uses in sensors and optical devices. acs.org

Porous Materials: Certain coordination polymers can be designed to have porous, tubular, or layered structures, making them suitable for applications in gas adsorption and storage (e.g., for N2 and CO2). rsc.org

Furthermore, benzonitrile-containing molecules are explored as components in organic light-emitting diodes (OLEDs), where their electronic properties can be harnessed for efficient light emission. rsc.org The combination of a polar cyano group and a conjugated aromatic system in this compound suggests it could be a precursor for developing novel functional organic materials.

| Material Type | Key Feature | Potential Application | Relevant Principle |

|---|---|---|---|

| Coordination Polymers | Bridging cyano group | Molecular magnets, gas storage | acs.org, rsc.org |

| Lanthanide-based MOFs | Luminescence | Sensors, optical devices | acs.org |

| Bipolar Organic Molecules | Electron-withdrawing/donating groups | Organic Electronics (e.g., OLEDs) | rsc.org |

Future Research Directions and Emerging Trends

Sustainable Synthetic Routes and Catalysis

The development of environmentally benign and efficient synthetic pathways is a cornerstone of modern chemistry. Future research on Ethyl 2-cyano-6-methylbenzoate will likely prioritize the shift from classical synthetic methods to more sustainable alternatives.

Traditional esterification reactions often rely on homogeneous acid catalysts like sulfuric acid, which can be difficult to recycle and may lead to waste-acid pollution. mdpi.com A promising research avenue is the application of heterogeneous solid acid catalysts. Studies on the synthesis of various methyl benzoate (B1203000) derivatives have demonstrated the effectiveness of iron-supported zirconium/titanium solid acid catalysts. mdpi.com These catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and high catalytic activity. mdpi.com Future investigations could focus on optimizing a solid acid catalyst system specifically for the esterification of 2-cyano-6-methylbenzoic acid, aiming for high yields and selectivity under mild conditions. The electron-withdrawing nature of the cyano group may influence the reaction, necessitating tailored catalyst design. mdpi.com

Furthermore, the synthesis of the precursor, 2-cyano-6-methylbenzoic acid, warrants exploration of greener methods. This could involve developing novel catalytic systems for the cyanation step that avoid the use of more toxic cyanide reagents, moving towards more atom-economical and safer processes.

Exploration of Novel Reactivity and Transformations

The unique ortho-substitution pattern of this compound, with the cyano and methyl groups flanking the ester, suggests that its reactivity will be significantly influenced by steric hindrance. Future research should systematically explore the transformations of its key functional groups.

Key areas for investigation include:

Selective Reduction: Developing methodologies for the selective reduction of either the cyano group (to a primary amine) or the ester group (to an alcohol) while leaving the other intact. The resulting aminomethyl or hydroxymethyl derivatives would be valuable bifunctional building blocks for synthesizing complex molecules and heterocycles.

Hydrolysis and Derivatization: Investigating the hydrolysis of both the nitrile and ester functionalities under various conditions. The steric hindrance might necessitate harsh reaction conditions, and studying the kinetics and mechanisms of these transformations would be crucial.

Cyclization Reactions: Exploring the potential of the ortho-disposed functional groups to participate in intramolecular cyclization reactions to form novel heterocyclic scaffolds, which are often the core of biologically active compounds.

These explorations could establish this compound as a versatile intermediate in synthetic organic chemistry.

Advanced Spectroscopic and Computational Integration

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and developing applications. Future work should integrate advanced spectroscopic analysis with computational chemistry. While detailed experimental data for the title compound is scarce, analysis of analogous structures like Ethyl 2,6-dimethoxybenzoate provides a basis for prediction. mdpi.comresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Key Feature | Predicted Chemical Shift / Frequency | Rationale / Comparison |

| IR Spectroscopy | C≡N Stretch | ~2230-2210 cm⁻¹ | Characteristic stretching frequency for aromatic nitriles. |

| C=O Stretch (Ester) | ~1730-1715 cm⁻¹ | Typical for aromatic esters. Compared to 1729 cm⁻¹ in Ethyl 2,6-dimethoxybenzoate. mdpi.com | |

| ¹H-NMR Spectroscopy | -CH₂- (Ethyl) | ~4.4 ppm (quartet) | Deshielded by adjacent oxygen. Compared to 4.40 ppm in Ethyl 2,6-dimethoxybenzoate. mdpi.com |

| -CH₃ (Ethyl) | ~1.4 ppm (triplet) | Standard ethyl group signal. Compared to 1.38 ppm in Ethyl 2,6-dimethoxybenzoate. mdpi.com | |

| Ar-CH₃ | ~2.5 ppm (singlet) | Typical range for a methyl group on a benzene (B151609) ring. | |

| Aromatic Protons | ~7.3-7.8 ppm (multiplet) | Aromatic region, pattern depends on coupling. | |

| ¹³C-NMR Spectroscopy | C=O (Ester) | ~165 ppm | Expected chemical shift for an aromatic ester carbonyl. Compared to 166.7 ppm in Ethyl 2,6-dimethoxybenzoate. mdpi.com |

| C≡N | ~115-120 ppm | Characteristic range for nitrile carbons. |

Development of Specialized Analytical Techniques

As research into the synthesis and application of this compound progresses, the need for robust and validated analytical methods for its identification, quantification, and purity assessment will become critical.

Future efforts should focus on developing techniques such as:

High-Performance Liquid Chromatography (HPLC): An HPLC method with ultraviolet (UV) detection could be established for routine analysis of reaction progress and final product purity. This approach is standard for analyzing related compounds like alkyl 2-cyanoacrylates. osha.gov Method development would involve optimizing the stationary phase, mobile phase composition, and flow rate for efficient separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be an indispensable tool for confirming the identity of the compound and detecting any volatile impurities or byproducts from the synthesis.

Quantitative NMR (qNMR): For creating certified reference materials, qNMR could be developed as a primary analytical method to determine the precise purity of synthesized batches without the need for a specific reference standard.

The establishment of these specialized techniques is essential for ensuring the quality and reproducibility of research findings and for any potential scale-up of its synthesis.

Potential for New Chemical Methodologies and Applications

The true potential of this compound lies in its application as a building block for creating novel molecules with valuable properties. Future research should explore its use in developing new chemical methodologies and applications.

Its structure is well-suited for use in:

Medicinal Chemistry: As an intermediate for the synthesis of complex heterocyclic compounds that could be screened for biological activity. The strategic placement of reactive handles makes it a candidate for building libraries of compounds for drug discovery. For instance, related cyano-pyridine intermediates are key in the preparation of P2Y12 antagonists. researchgate.net

Materials Science: The rigid, functionalized aromatic core could be incorporated into polymers or organic materials. The nitrile group, in particular, can influence the electronic properties and intermolecular interactions of materials, making it a target for the synthesis of novel organic electronic materials.

Ligand Development: The nitrogen atom of the cyano group and the oxygen atoms of the ester group could potentially coordinate with metal ions, opening up research into its use as a ligand in coordination chemistry to form new metal complexes. uobaghdad.edu.iq

By exploring these avenues, research into this compound can transition from fundamental synthetic and analytical studies to the creation of new methodologies and functional molecules.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Ethyl 2-cyano-6-methylbenzoate, and how can reaction conditions be optimized for academic-scale preparation?